2-(Acetylamino)-2-deoxy-A-D-glucopyranose
Overview
Description
N-acetyl-alpha-D-glucosamine is an amide derivative of the monosaccharide glucose. It is a secondary amide formed between glucosamine and acetic acid. This compound is significant in various biological systems and is a monomeric unit of the polymer chitin, which forms the exoskeletons of arthropods like insects and crustaceans .
Mechanism of Action
Target of Action
N-Acetyl-alpha-D-glucosamine, also known as alpha-GlcNAc or 2-(Acetylamino)-2-deoxy-A-D-glucopyranose, interacts with several targets. These include the Angiotensin-converting enzyme , Acetylcholinesterase , and Glucosylceramidase in humans . It also interacts with the Probable polysaccharide deacetylase PdaA in Bacillus subtilis . These targets play crucial roles in various biological processes, including blood pressure regulation, neurotransmission, and lipid metabolism.
Mode of Action
It’s known to be involved inglycoprotein metabolism . Glycoproteins, known as proteoglycans, form the ground substance in the extra-cellular matrix of connective tissue . The polysaccharide groups in proteoglycans are called glycosaminoglycans (GAGs), which contain derivatives of glucosamine .
Biochemical Pathways
N-Acetyl-alpha-D-glucosamine is involved in several biochemical pathways. It acts as a substrate for UDP-GlcNAc pyrophosphorylase to synthesize UDP-GlcNAc in the presence of UTP . This process is part of the reverse pyrophosphorolysis of UDP-GlcNAc . It also plays a role in the synthesis of glucosamine and N-acetylglucosamine, which are key components of glycoproteins and proteoglycans .
Pharmacokinetics
It’s known that the counter anion of the glucosamine salt (ie, chloride or sulfate) is unlikely to play any role in the action or pharmacokinetics of glucosamine .
Result of Action
The result of N-Acetyl-alpha-D-glucosamine’s action is the modulation of various biological processes. For instance, it’s involved in the activation or deactivation of enzymes or transcription factors through a process comparable to phosphorylation . This process, known as O-GlcNAcylation , involves the addition or removal of a single N-acetylglucosamine sugar to the serine or threonine of a protein .
Action Environment
The action of N-Acetyl-alpha-D-glucosamine can be influenced by environmental factors. For instance, it has been found to promote tomato plant growth by shaping the community structure and metabolism of the rhizosphere microbiome . This suggests that the compound’s action, efficacy, and stability can be influenced by the surrounding environment.
Biochemical Analysis
Biochemical Properties
N-Acetyl-alpha-D-glucosamine plays a crucial role in biochemical reactions. It is involved in the synthesis of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), a key building block in peptidoglycan production . It interacts with enzymes such as glucosamine kinase , acetylcholinesterase , and glucosylceramidase . It also interacts with proteins like dynein light-chain roadblock type 1 and other biomolecules, influencing their function and activity .
Cellular Effects
N-Acetyl-alpha-D-glucosamine has significant effects on various types of cells and cellular processes. It influences cell function by modulating cellular adhesion and differentiation, leading to the normalization of stratum corneum exfoliation . It also impacts cell signaling pathways, gene expression, and cellular metabolism . For instance, it increases O-GlcNAc modification of proteins and N-GlcNAc branching on cell surface proteins, altering cell signaling properties .
Molecular Mechanism
The mechanism of action of N-Acetyl-alpha-D-glucosamine is multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules , enzyme inhibition or activation , and changes in gene expression . Comparable to phosphorylation, the addition or removal of N-Acetyl-alpha-D-glucosamine can activate or deactivate enzymes or transcription factors .
Metabolic Pathways
N-Acetyl-alpha-D-glucosamine is involved in several metabolic pathways. It is a part of the hexosamine biosynthesis pathway (HBP), which synthesizes UDP-GlcNAc . It interacts with enzymes such as glucokinase and phosphoglucose isomerase in the glycolysis pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-acetyl-alpha-D-glucosamine can be synthesized through the acetylation of glucosamine. One common method involves treating glucosamine with acetic anhydride in the presence of a catalyst such as sodium acetate . Another method includes the enzymatic conversion of chitin, a polymer of N-acetylglucosamine, using chitinase enzymes .
Industrial Production Methods
Industrial production of N-acetyl-alpha-D-glucosamine typically involves the hydrolysis of chitin, which is extracted from the shells of crustaceans like crabs and shrimp. This process can be carried out using acid hydrolysis or enzymatic methods. The enzymatic method is preferred due to its mild conditions and lower environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-acetyl-alpha-D-glucosamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce N-acetylglucosaminic acid.
Reduction: Reduction of N-acetyl-alpha-D-glucosamine can yield N-acetylglucosamine alcohol.
Substitution: It can undergo substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
Oxidation: N-acetylglucosaminic acid.
Reduction: N-acetylglucosamine alcohol.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
N-acetyl-alpha-D-glucosamine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoproteins.
Biology: It plays a role in the structural integrity of cell walls in fungi and the exoskeletons of arthropods.
Medicine: It is used in the treatment of osteoarthritis and as a potential treatment for autoimmune diseases
Industry: It is used in the production of biodegradable plastics and as a component in cosmetics
Comparison with Similar Compounds
Similar Compounds
N-acetylgalactosamine: Similar in structure but differs in the orientation of the hydroxyl group on the fourth carbon.
Glucosamine: Lacks the acetyl group present in N-acetyl-alpha-D-glucosamine.
Glucose: The parent monosaccharide without the amino and acetyl groups
Uniqueness
N-acetyl-alpha-D-glucosamine is unique due to its role in forming chitin and its involvement in glycosylation processes. Its acetyl group provides additional stability and functionality compared to glucosamine .
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-PVFLNQBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20905442 | |
Record name | 2-Deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20905442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10036-64-3 | |
Record name | N-Acetyl-α-D-glucosamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10036-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetyl-alpha-D-glucosamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010036643 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-acetyl-alpha-D-glucosamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03740 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-Deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20905442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-acetyl-α-D-glucosamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.092 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-ACETYL-.ALPHA.-D-GLUCOSAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T13TI5GH3D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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